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5-Methyl-2-(1,3-thiazol-5-yl)pyrimidine-4-carboxylic acid
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Overview
Description
5-Methyl-2-(1,3-thiazol-5-yl)pyrimidine-4-carboxylic acid is a heterocyclic compound that contains both thiazole and pyrimidine ringsThe thiazole ring is known for its aromaticity and reactivity, which can contribute to the compound’s biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(1,3-thiazol-5-yl)pyrimidine-4-carboxylic acid typically involves the formation of the thiazole and pyrimidine rings followed by their coupling. One common method involves the reaction of 2-aminothiazole with a suitable pyrimidine precursor under acidic or basic conditions. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like p-toluenesulfonic acid (PTSA) or sodium hydroxide (NaOH) .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques such as crystallization and chromatography can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-(1,3-thiazol-5-yl)pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: H₂O₂, KMnO₄, acetic acid (CH₃COOH)
Reduction: NaBH₄, LiAlH₄, ethanol (EtOH)
Substitution: Alkyl halides, acyl chlorides, DMF, PTSA
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted thiazole or pyrimidine compounds .
Scientific Research Applications
5-Methyl-2-(1,3-thiazol-5-yl)pyrimidine-4-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological targets.
Pharmaceuticals: It serves as a building block for the synthesis of various drugs and therapeutic agents.
Material Science: The compound’s unique structure makes it useful in the development of advanced materials with specific properties such as conductivity and fluorescence.
Mechanism of Action
The mechanism of action of 5-Methyl-2-(1,3-thiazol-5-yl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets such as enzymes and receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which can modulate the activity of enzymes or receptors. The pyrimidine ring can further enhance these interactions by providing additional binding sites .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-methylthiazole: Shares the thiazole ring but lacks the pyrimidine ring.
4-Methyl-2-(1,3-thiazol-5-yl)pyrimidine: Similar structure but with a different substitution pattern.
5-(2-Amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol: Contains both thiazole and oxadiazole rings.
Uniqueness
5-Methyl-2-(1,3-thiazol-5-yl)pyrimidine-4-carboxylic acid is unique due to the presence of both thiazole and pyrimidine rings, which confer distinct chemical and biological properties.
Biological Activity
5-Methyl-2-(1,3-thiazol-5-yl)pyrimidine-4-carboxylic acid is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews its biological activity, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrimidine ring substituted with a methyl group and a carboxylic acid group, as well as a thiazole moiety. This unique structure contributes to its diverse biological properties.
Property | Value |
---|---|
Molecular Formula | C9H7N3O2S |
Molecular Weight | 221.24 g/mol |
CAS Number | 1699533-38-4 |
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions, often starting from commercially available precursors. Various synthetic routes have been explored to optimize yield and purity.
Antimicrobial Activity
Research indicates that compounds containing thiazole and pyrimidine rings exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of thiazole-pyrimidine hybrids possess activity against various Gram-positive and Gram-negative bacteria.
A study published in 2023 demonstrated that thiazole derivatives exhibited broad-spectrum antimicrobial activity, with some compounds showing minimum inhibitory concentration (MIC) values comparable to standard antibiotics like ciprofloxacin . The specific activity of this compound against pathogens such as Staphylococcus aureus and Escherichia coli has not been extensively documented but is expected based on the structural characteristics shared with active derivatives.
Anticancer Activity
The compound has also been evaluated for its anticancer potential. Molecular docking studies suggest that it may interact effectively with various biological targets associated with cancer cell proliferation. For example, compounds similar to this compound have shown promising results in inhibiting tumor growth in vitro and in vivo .
Case Studies
- Antimicrobial Efficacy : A recent study assessed the antimicrobial activity of several thiazole derivatives, including those based on pyrimidine structures. The findings revealed that certain derivatives exhibited potent antibacterial effects against resistant strains of bacteria, suggesting that modifications to the thiazole-pyrimidine framework could enhance efficacy .
- Anticancer Research : In another investigation focusing on the anticancer properties of thiazole-containing compounds, it was reported that specific analogs significantly reduced tumor volumes in murine models without noticeable side effects. These findings highlight the potential of this compound as a lead compound for further development in cancer therapeutics .
Properties
Molecular Formula |
C9H7N3O2S |
---|---|
Molecular Weight |
221.24 g/mol |
IUPAC Name |
5-methyl-2-(1,3-thiazol-5-yl)pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C9H7N3O2S/c1-5-2-11-8(6-3-10-4-15-6)12-7(5)9(13)14/h2-4H,1H3,(H,13,14) |
InChI Key |
DACSQFSQWHVCCS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N=C1C(=O)O)C2=CN=CS2 |
Origin of Product |
United States |
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